Pik-III

Übersicht

Beschreibung

PIK-III, also known as VPS34-IN2, is a potent and selective inhibitor of the enzyme vacuolar protein sorting 34 (VPS34). This compound has gained significant attention due to its ability to block autophagy, a cellular process involved in the degradation and recycling of cellular components. This compound has shown promise in scientific research, particularly in the fields of cancer biology and cellular homeostasis .

Wissenschaftliche Forschungsanwendungen

PIK-III has a wide range of applications in scientific research:

Cancer Biology: this compound is used to study the role of autophagy in cancer cells.

Cellular Homeostasis: The compound is used to explore the mechanisms of cellular homeostasis, particularly in the context of iron metabolism.

Neurodegenerative Diseases: This compound is also used in studies related to neurodegenerative diseases, where autophagy plays a critical role in the clearance of damaged proteins and organelles.

Wirkmechanismus

Target of Action

Pik-III, also known as VPS34-IN2, is a selective inhibitor of VPS34 . VPS34, or vacuolar protein sorting 34, is a class III phosphatidylinositol 3-kinase (PI3K) that plays a crucial role in cellular processes such as autophagy . This compound also shows inhibitory activity against PI(3)Kδ .

Mode of Action

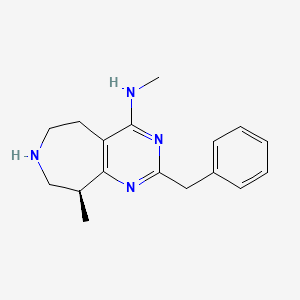

This compound binds to the narrow hydrophobic pocket of the VPS34 active site, where ATP binds . This binding is enhanced by its cyclopropyl group and aminopyrimidine moiety . By binding to VPS34, this compound inhibits the enzyme’s activity, thereby affecting downstream processes such as autophagy .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the autophagy pathway . Autophagy is a self-degradative process that is important for balancing sources of energy at critical times in development and in response to nutrient stress . This compound inhibits autophagy by preventing the lipidation of LC3, a crucial step in the formation of autophagosomes . This leads to the stabilization of autophagy substrates .

Result of Action

The inhibition of VPS34 by this compound leads to the disruption of autophagy, resulting in the stabilization of autophagy substrates . This can have various effects at the molecular and cellular levels, depending on the specific context. For instance, in the context of cancer, where autophagy can be a survival mechanism for cancer cells, the inhibition of autophagy could potentially have anti-cancer effects .

Safety and Hazards

Zukünftige Richtungen

The discovery of pharmacological inhibitors of PIK-III could reveal novel strategies for improving treatment outcomes for this compound-mediated human diseases . The impact of autophagy on cancer treatment and its corresponding responsiveness has galvanized the scientific community to develop novel inhibitors for cancer treatment .

Biochemische Analyse

Biochemical Properties

Pik-III interacts with various enzymes and proteins, primarily the Vps34 enzyme. It binds to a unique hydrophobic pocket of the Vps34 active site . This binding is mediated by its cyclopropyl group and aminopyrimidine moiety . This compound is selective for Vps34 over related PI3K isoforms, PI4Kβ, and mTOR .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It acutely inhibits autophagy and de novo lipidation of LC3, leading to stabilization of autophagy substrates . In RKO colon cancer cells, this compound enhances lysosomal delivery and degradation of the transferrin receptor, leading to persistent cellular iron deprivation and impaired cell growth .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the Vps34 active site, inhibiting its enzymatic activity . This inhibition blocks autophagy and uncovers a role for NCOA4 in ferritin degradation and iron homeostasis in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal modelsIt is noted that toxicity issues associated with a higher dosage of this compound limit its usage in cancer treatment .

Metabolic Pathways

This compound is involved in the PI3K/AKT/mTOR signaling pathway, which regulates cell growth, motility, survival, metabolism, and angiogenesis . It contributes to the development of tumors and resistance to anticancer therapies .

Transport and Distribution

Given its role as an inhibitor of Vps34, it is likely to be involved in processes related to autophagy and vesicular trafficking .

Subcellular Localization

Given its role in inhibiting Vps34, it is likely to be found in locations relevant to autophagy and vesicular trafficking .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

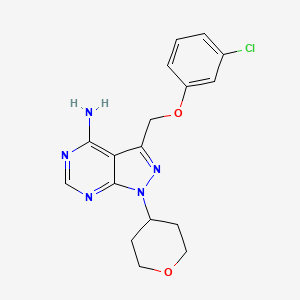

Die Synthese von PIK-III umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger Zwischenprodukte. Der Prozess beinhaltet typischerweise die Bildung einer Cyclopropylgruppe und einer Aminopyrimidin-Einheit, die für die Bindungsaffinität der Verbindung an VPS34 entscheidend sind . Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und erfordern eine präzise Temperaturkontrolle, um die Reinheit und Ausbeute des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, würde die Synthese der Verbindung im größeren Maßstab wahrscheinlich ähnliche Schritte wie die Laborsynthese beinhalten, mit Optimierungen für Skalierbarkeit und Kosteneffizienz. Dazu könnte die Verwendung von automatisierten Synthesegeräten und fortschrittlichen Reinigungsverfahren gehören, um einen hohen Reinheitsgrad zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PIK-III unterliegt aufgrund seiner funktionellen Gruppen hauptsächlich Substitutionsreaktionen. Es ist bekannt, dass es die Lipidation von Mikrotubuli-assoziiertem Protein 1A/1B-Leichtkette 3 (LC3) hemmt, ein Schlüsselschritt im Autophagieprozess .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, sind organische Lösungsmittel wie DMSO und Reagenzien, die die Bildung von Cyclopropyl- und Aminopyrimidin-Gruppen erleichtern. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die Stabilität der Verbindung zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus Reaktionen mit this compound gebildet werden, sind typischerweise Zwischenprodukte, die die Kernstruktur der Verbindung beibehalten, mit Modifikationen an bestimmten funktionellen Gruppen. Diese Zwischenprodukte werden oft in weiteren Studien verwendet, um die biologische Aktivität der Verbindung und potenzielle therapeutische Anwendungen zu untersuchen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Krebsbiologie: this compound wird verwendet, um die Rolle der Autophagie in Krebszellen zu untersuchen.

Zelluläre Homöostase: Die Verbindung wird verwendet, um die Mechanismen der zellulären Homöostase, insbesondere im Zusammenhang mit dem Eisenstoffwechsel, zu untersuchen.

Neurodegenerative Erkrankungen: This compound wird auch in Studien im Zusammenhang mit neurodegenerativen Erkrankungen verwendet, bei denen die Autophagie eine entscheidende Rolle bei der Beseitigung beschädigter Proteine und Organellen spielt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an die aktive Stelle von VPS34 bindet, einer Lipidkinase, die am Autophagieweg beteiligt ist. Die Cyclopropylgruppe und die Aminopyrimidin-Einheit der Verbindung verstärken ihre Bindungsaffinität an VPS34 und hemmen so effektiv dessen Aktivität . Diese Hemmung blockiert die Bildung von Phosphatidylinositol 3-Phosphat (PI3P), einem Lipid, das für die Bildung von Autophagosomen unerlässlich ist, und verhindert so die Autophagie .

Vergleich Mit ähnlichen Verbindungen

PIK-III ist einzigartig in seiner hohen Selektivität für VPS34 gegenüber anderen Lipidkinasen wie Phosphoinositid 3-Kinase Alpha (PI3Kα) und dem mechanistischen Ziel von Rapamycin (mTOR) . Zu ähnlichen Verbindungen gehören:

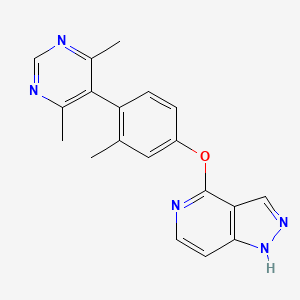

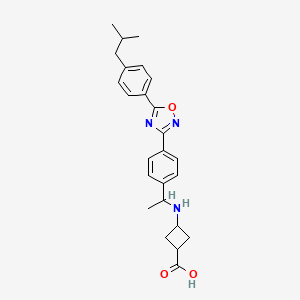

VPS34-Inhibitor 1 (Verbindung 19): Diese Verbindung ist ein Analogon von this compound und zeigt ähnliche inhibitorische Wirkungen auf VPS34.

Die einzigartigen Bindungseigenschaften und die hohe Selektivität von this compound machen es zu einem wertvollen Werkzeug in der Autophagieforschung und seinen potenziellen therapeutischen Anwendungen.

Eigenschaften

IUPAC Name |

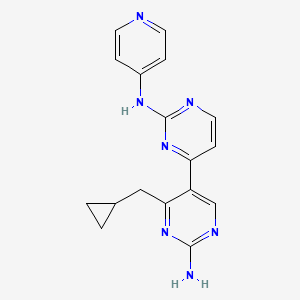

4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7/c18-16-21-10-13(15(23-16)9-11-1-2-11)14-5-8-20-17(24-14)22-12-3-6-19-7-4-12/h3-8,10-11H,1-2,9H2,(H2,18,21,23)(H,19,20,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSDLQLNIVFIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=NC(=NC=C2C3=NC(=NC=C3)NC4=CC=NC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B610028.png)

![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide](/img/structure/B610040.png)